1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea
Overview
Description
1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea is an organic compound that features a bromophenyl group, a thiophene ring, and a sulfonylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea typically involves the reaction of 4-bromoaniline with thiophene-2-sulfonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups via nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring and sulfonylthiourea moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the thiophene ring or sulfonylthiourea group .
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound shares the bromophenyl and thiophene groups but differs in its functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but features a thiazole ring instead of a thiophene ring.
Uniqueness: 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea is unique due to its combination of a bromophenyl group, a thiophene ring, and a sulfonylthiourea moiety.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-ylsulfonylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S3/c12-8-3-5-9(6-4-8)13-11(17)14-19(15,16)10-2-1-7-18-10/h1-7H,(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQKKUZXXSDMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC(=S)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182271 | |
Record name | N-[[(4-Bromophenyl)amino]thioxomethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67735-63-1 | |
Record name | N-[[(4-Bromophenyl)amino]thioxomethyl]-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67735-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(4-Bromophenyl)amino]thioxomethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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